4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone
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Description
4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C13H11Cl2F3N4O2 and its molecular weight is 383.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyridazinone Compounds in Cyclooxygenase Inhibition
A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor discusses vicinally disubstituted pyridazinones, highlighting their potency and selectivity as COX-2 inhibitors. ABT-963, a compound closely related in class, shows excellent selectivity and anti-inflammatory potency, suggesting similar compounds could have substantial applications in treating inflammation-associated conditions without the gastrointestinal risks of traditional NSAIDs (Asif, 2016).
Chromones and Antioxidant Properties
Chromones and their derivatives as radical scavengers a remedy for cell impairment
reviews the antioxidant properties of chromones, compounds similar in their ability to interact with biological systems. The study underlines the importance of specific structural features for radical scavenging activity, suggesting that modifications in compounds like 4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone could tailor their efficacy as antioxidants (Yadav et al., 2014).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinones in medicinal chemistry reviews the versatile pharmacophore of azolo[d]pyridazinone derivatives, associated with a wide range of biological activities. The relevance to scientific research lies in the scaffold's potential against various targets like PDE, COX, and DPP-4, indicating that structurally related compounds could serve as leads for developing new therapeutic agents (Tan & Ozadali Sari, 2020).
Arylmethylidenefuranones in Chemical Reactions
Arylmethylidenefuranones Reactions with C- and N-Nucleophiles
systematizes data on the reactions of arylmethylidene derivatives with various nucleophiles, leading to a wide range of compounds. This highlights the chemical versatility of pyridazinone-related compounds and their potential utility in synthesizing diverse bioactive molecules (Kamneva et al., 2018).
Synthetic Protocols of Pyridazine and Pyridazone Analogues
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues provides insights into the synthesis of pyridazine and pyridazinone derivatives, highlighting their varied biological activities, especially related to the cardiovascular system. This suggests that compounds with similar frameworks might be explored for cardiovascular benefits (Jakhmola et al., 2016).
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[2-hydroxyethyl(methyl)amino]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4O2/c1-21(2-3-23)9-6-20-22(12(24)10(9)15)11-8(14)4-7(5-19-11)13(16,17)18/h4-6,23H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZQRFQYOFODW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C(=O)N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111434 |
Source
|
Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338399-91-0 |
Source
|
Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338399-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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